molecular formula C14H20O3Si B15291891 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone

5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone

Cat. No.: B15291891
M. Wt: 264.39 g/mol
InChI Key: DWPSSLUCHZJJLG-UHFFFAOYSA-N
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Description

5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzofuranone core with a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: Benzofuranone derivative with a free hydroxyl group.

    Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).

    Base: Imidazole or pyridine.

    Solvent: Anhydrous dichloromethane.

    Reaction Conditions: Room temperature, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone involves its ability to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol: Similar protecting group but different core structure.

    5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1H-indazole: Similar protecting group with an indazole core.

    3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol: Similar protecting group with a phenol core.

Uniqueness

5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and physical properties. The presence of the TBDMS group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C14H20O3Si

Molecular Weight

264.39 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-11-6-7-12-10(8-11)9-13(15)16-12/h6-8H,9H2,1-5H3

InChI Key

DWPSSLUCHZJJLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C2

Origin of Product

United States

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